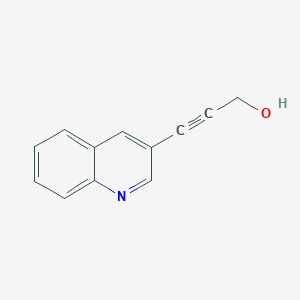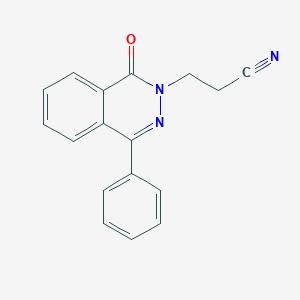
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile, also known as PPD-105, is a synthetic compound that has been studied for its potential use in scientific research. This compound belongs to the class of phthalazinone derivatives and has been found to exhibit interesting biological activities.
Mécanisme D'action
The mechanism of action of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile is not fully understood. However, studies have suggested that the compound may exert its biological effects through the modulation of various signaling pathways in the body. This compound has been found to inhibit the activity of certain enzymes and proteins, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. The compound has been found to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. This compound has also been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. In addition, the compound has been found to have anticancer properties, which may make it a potential therapeutic agent for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile in lab experiments is that it has been found to exhibit interesting biological activities. This makes it a potentially useful compound for studying various biological processes in the body. However, one limitation of using this compound is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving the compound.
Orientations Futures
There are several future directions for research involving 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile. One potential area of research is the development of this compound as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the compound's anticancer properties. Further studies are also needed to fully understand the mechanism of action of this compound and to identify potential side effects associated with its use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. The compound exhibits interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. However, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been reported in the literature. The compound can be synthesized by reacting 4-phenylphthalazin-1(2H)-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of reactions to yield this compound.
Applications De Recherche Scientifique
3-(1-Oxo-4-phenylphthalazin-2(1H)-YL)propanenitrile has been studied for its potential use in scientific research. The compound has been found to exhibit interesting biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
| 76972-37-7 | |
Formule moléculaire |
C17H13N3O |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
3-(1-oxo-4-phenylphthalazin-2-yl)propanenitrile |
InChI |
InChI=1S/C17H13N3O/c18-11-6-12-20-17(21)15-10-5-4-9-14(15)16(19-20)13-7-2-1-3-8-13/h1-5,7-10H,6,12H2 |
Clé InChI |
UMOKWKQAKXBSFF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC#N |
Solubilité |
12.2 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)
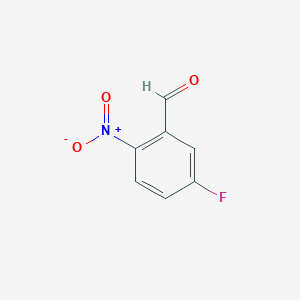
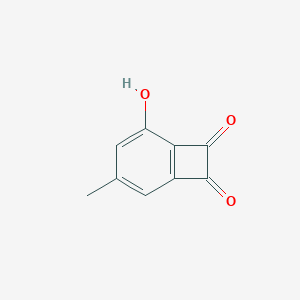
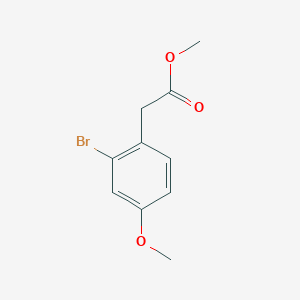



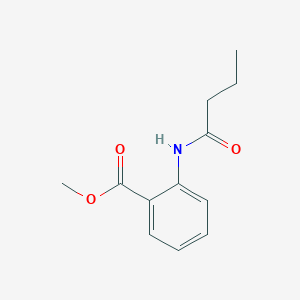
![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

